Dvtwddfaivecix-uhfffaoysa-

Description

The compound "Dvtwddfaivecix-uhfffaoysa-" (hereafter referred to as Compound A) is a fluorinated silane coupling agent synthesized via plasma polymerization. Its primary components include trifluoropropylmethylcyclotrisiloxane, methyldichlorosilane, vinyltrimethylsilane, fluorosurfactants, and deionized water . This compound is designed for applications requiring enhanced surface adhesion and hydrophobic properties, particularly in coatings and advanced material science.

Key characteristics of Compound A include:

- Short fluorocarbon chain structure, optimizing hydrophobicity without compromising reactivity.

- Plasma polymerization synthesis, enabling precise control over molecular architecture and purity.

- High compatibility with polymeric matrices, making it suitable for industrial coatings and composites.

Properties

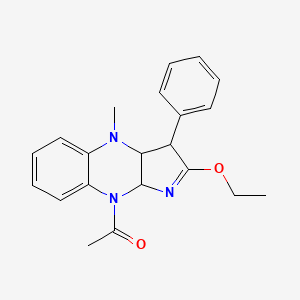

IUPAC Name |

1-(2-ethoxy-4-methyl-3-phenyl-3a,9a-dihydro-3H-pyrrolo[2,3-b]quinoxalin-9-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-4-26-21-18(15-10-6-5-7-11-15)19-20(22-21)24(14(2)25)17-13-9-8-12-16(17)23(19)3/h5-13,18-20H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTWDDFAIVECIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2C(C1C3=CC=CC=C3)N(C4=CC=CC=C4N2C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chemical compounds often involves various synthetic routes and reaction conditions. For instance, perovskite-type oxide materials can be synthesized using solid, liquid, or gas phase precursors. Common methods include physical vapor deposition (PVD), chemical vapor deposition (CVD), and molecular beam epitaxy (MBE) .

Industrial Production Methods

Industrial production methods for chemical compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chemical solution deposition (CSD) and metalorganic chemical vapor deposition (MOCVD) are frequently employed in the industry .

Chemical Reactions Analysis

Types of Reactions

Chemical compounds can undergo various types of reactions, including:

Oxidation: Involves the loss of electrons.

Reduction: Involves the gain of electrons.

Substitution: One atom or group of atoms is replaced by another.

Addition: Atoms are added to a molecule without removing any atoms.

Elimination: Atoms are removed from a molecule, forming a double or triple bond.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, the oxidation of alcohols typically produces aldehydes or ketones, while the reduction of ketones can yield secondary alcohols .

Scientific Research Applications

Chemical compounds have a wide range of applications in scientific research, including:

Chemistry: Used as reagents, catalysts, and intermediates in various chemical reactions.

Biology: Employed in the study of biological processes and as tools for molecular biology techniques.

Medicine: Utilized in drug discovery and development, as well as in diagnostic assays.

Mechanism of Action

The mechanism of action of a chemical compound involves its interaction with molecular targets and pathways within a biological system. For instance, aspirin exerts its effects by irreversibly inhibiting the cyclooxygenase (COX) enzyme, leading to decreased production of prostaglandins and thromboxanes . Similarly, other compounds may interact with specific enzymes, receptors, or ion channels to produce their effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with DF-922: A Prior-Art Fluorinated Silane Coupling Agent

DF-922 (N-perfluoroalkyl sulfonyl propyltriethoxysilane) is a benchmark fluorinated silane coupling agent. The critical differences between Compound A and DF-922 are outlined below:

Key Findings :

Comparison with Boronic Acid Derivatives and Heterocyclic Analogues

While Compound A is a silane coupling agent, its fluorinated aromatic structure shares similarities with boronic acids and heterocyclic compounds. Below is a comparative analysis with high-similarity compounds from peer-reviewed datasets:

Table 1: Physicochemical Properties of Compound A and Structural Analogues

Notes:

Key Findings :

- Compound A exhibits higher hydrophobicity (Log Po/w ≈ 2.15) compared to heterocyclic analogues like 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (Log Po/w = 0.61), favoring applications in moisture-resistant coatings .

- Its TPSA value (40.46 Ų) aligns with boronic acid derivatives, suggesting moderate polarity suitable for interfacial adhesion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.